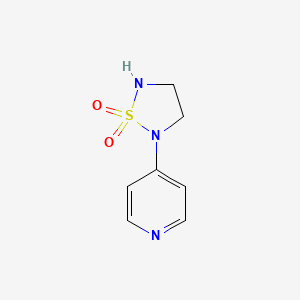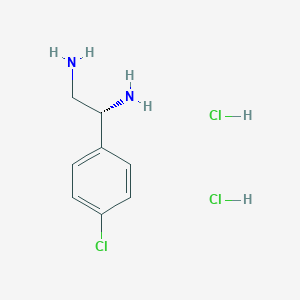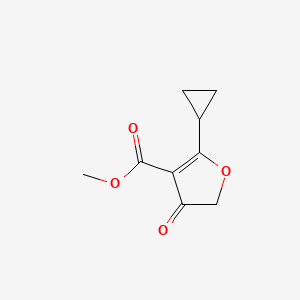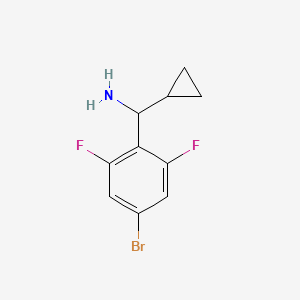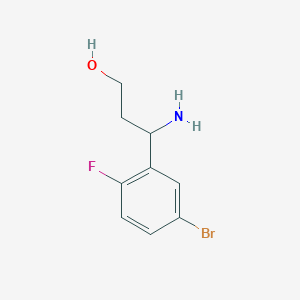![molecular formula C10H14FNO2 B13054506 (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL](/img/structure/B13054506.png)
(3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL: is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxymethyl group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The process may start with the preparation of the fluoro-substituted aromatic ring, followed by the introduction of the hydroxymethyl group through a hydroxylation reaction. The final step often involves the addition of the amino group using reductive amination techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are typical.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-fluoro-4-(formyl)phenyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: In biological research, (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting specific receptors or enzymes. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism by which (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-Amino-3-[2-chloro-4-(hydroxymethyl)phenyl]propan-1-OL
- (3R)-3-Amino-3-[2-bromo-4-(hydroxymethyl)phenyl]propan-1-OL
- (3R)-3-Amino-3-[2-methyl-4-(hydroxymethyl)phenyl]propan-1-OL
Comparison: Compared to its analogs, (3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL exhibits unique properties due to the presence of the fluoro group. The fluoro group enhances the compound’s stability and reactivity, making it more suitable for certain chemical reactions and biological applications. Additionally, the fluoro group can influence the compound’s interaction with molecular targets, potentially leading to different biological activities compared to its chloro, bromo, or methyl analogs.
Eigenschaften
Molekularformel |
C10H14FNO2 |
|---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
(3R)-3-amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H14FNO2/c11-9-5-7(6-14)1-2-8(9)10(12)3-4-13/h1-2,5,10,13-14H,3-4,6,12H2/t10-/m1/s1 |
InChI-Schlüssel |
ZKUCGXXKWSRMCJ-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1CO)F)[C@@H](CCO)N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)F)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


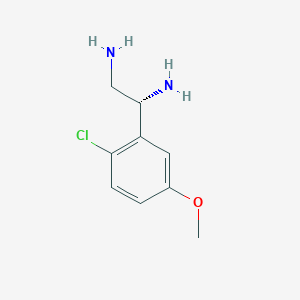

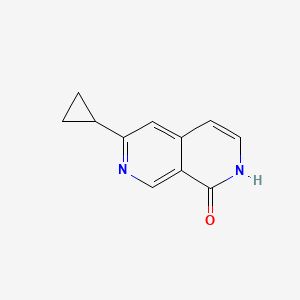
![(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate](/img/structure/B13054446.png)
![2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13054467.png)
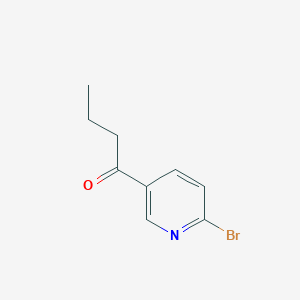
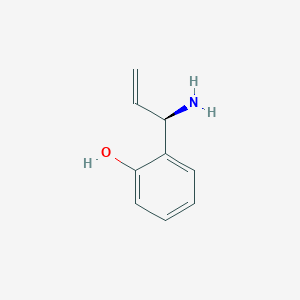
![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)
